2-[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one
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Overview
Description
2-[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one is a complex organic compound with a unique structure that includes multiple heterocyclic rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:
Formation of the pyrazolo[1,5-a]pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Azetidine ring formation: This step often involves the use of azetidinone intermediates.
Pyridazinone synthesis: This is typically done through condensation reactions involving hydrazine derivatives and diketones.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent systems, and implementing purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine or alcohol derivatives.
Scientific Research Applications
2-[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Biological Research: It can be used as a probe to study various biochemical pathways and molecular interactions.
Chemical Research: The compound’s reactivity and stability make it a useful subject for studying reaction mechanisms and developing new synthetic methodologies.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine dihydrochloride
- 2-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole
- (1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine
Uniqueness
2-[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one stands out due to its combination of multiple heterocyclic rings, which imparts unique chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O/c1-13-10-17-19(21-8-9-25(17)22-13)24-11-15(12-24)26-18(27)3-2-16(23-26)14-4-6-20-7-5-14/h2-10,15H,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZRYPKUYFUAJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CC(C3)N4C(=O)C=CC(=N4)C5=CC=NC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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